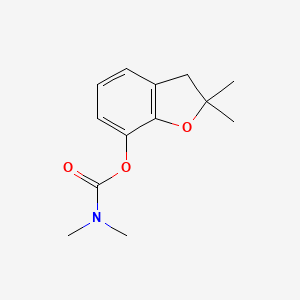
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate is a chemical compound with the molecular formula C10H12O2. It is also known by other names such as Carbofuran phenol and Carbofuran-7-ol . This compound is a metabolite formed during the hydrolysis of carbofuran, a widely used pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with dimethylcarbamate under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as xylene .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted materials .
Chemical Reactions Analysis
Types of Reactions
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves its interaction with specific molecular targets and pathways. As a metabolite of carbofuran, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Comparison with Similar Compounds
Similar Compounds
Carbofuran: The parent compound from which 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate is derived.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A closely related compound that serves as a precursor in the synthesis.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of carbofuran. Its ability to inhibit acetylcholinesterase makes it particularly significant in the study of neurotoxicity and pesticide action .
Properties
CAS No. |
4790-88-9 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-9-6-5-7-10(11(9)17-13)16-12(15)14(3)4/h5-7H,8H2,1-4H3 |
InChI Key |
MITWTLRVHJJPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



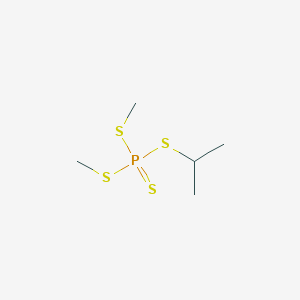
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
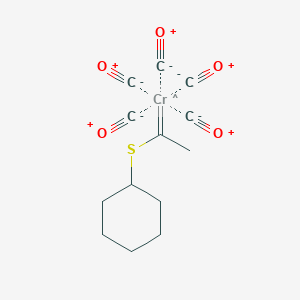

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
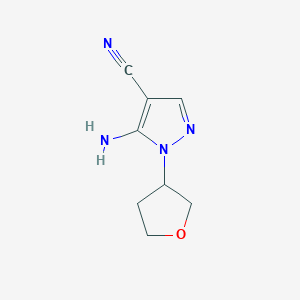
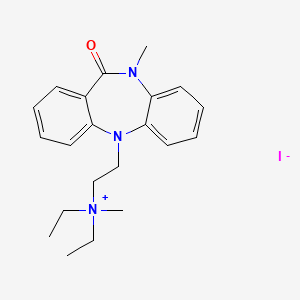
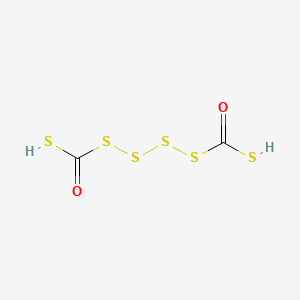

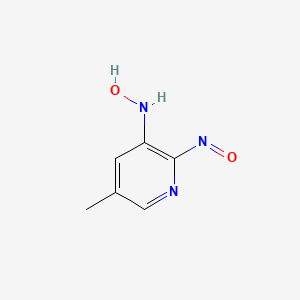
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)


